REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=O)[C:5](=[O:12])[N:6]2[CH3:11].O.NN>ClCCl.O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:12])[N:6]2[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(N(C2=CC=C1)C)=O)=O
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 130° C. for 45 minutes, at which time the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for further purification
|
Type
|
CUSTOM
|
Details
|
was then placed at 70° C.
|
Type
|
CUSTOM
|
Details
|
was placed at room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled by the addition of ice
|
Type
|
TEMPERATURE
|
Details
|
Once the reaction was cooled to room temperature it
|
Type
|
CUSTOM
|
Details
|
the layers were then separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted an additional two times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 2%)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CC(N(C2=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |